Lupisoflavone

Description

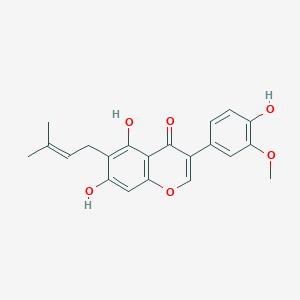

Lupisoflavone is a 5-hydroxy isoflavone derivative first isolated from methanolic leaf washings of Lupinus albus and L. luteus. Its structure was determined via spectroscopic and chemical degradation methods to be 5,7,4′-trihydroxy-3′-methoxy-6-(3,3-dimethylallyl)isoflavone . Key structural features include:

- A-ring substitutions: Hydroxyl groups at C-5 and C-7, confirmed by bathochromic UV shifts with AlCl₃/NaOAc .

- B-ring substitutions: A 3′-methoxy and 4′-hydroxy arrangement, distinguished from other isoflavones by NMR analysis and degradation to vanillic acid ethyl ether .

- C-6 modification: A 3,3-dimethylallyl (prenyl) side chain, common among antifungal isoflavones in Lupinus species .

This compound occurs in trace amounts on leaf surfaces and in specific tissues (stems, flower buds) of L. albus and L. luteus. It exhibits weak antifungal activity against Cladosporium herbarum, though less potent than co-occurring isoflavones like luteone and wighteone .

Properties

CAS No. |

85966-81-0 |

|---|---|

Molecular Formula |

C21H20O6 |

Molecular Weight |

368.385 |

IUPAC Name |

4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)- |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-13-16(23)9-18-19(20(13)24)21(25)14(10-27-18)12-5-7-15(22)17(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3 |

InChI Key |

XDDUYHWIRGRNAR-UHFFFAOYSA-N |

SMILES |

O=C1C(C2=CC=C(O)C(OC)=C2)=COC3=CC(O)=C(C/C=C(C)\C)C(O)=C13 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lupisoflavone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Lupisoflavone belongs to a group of prenylated isoflavones in Lupinus species, which share structural motifs but differ in substitution patterns and bioactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Isoflavones

Key Findings:

Structural Differentiation: B-ring substitutions critically distinguish these compounds. This compound’s 3′-methoxy-4′-hydroxy pattern contrasts with luteone’s 2′,4′-dihydroxy and wighteone’s single 4′-hydroxy groups. Prenylation: All compounds except genistein feature a C-6 prenyl group, linked to enhanced antifungal properties in Lupinus species .

Antifungal Activity :

- This compound’s weak activity contrasts with luteone and wighteone, suggesting that 2′,4′-dihydroxy (luteone) or unsubstituted 3′/5′ positions (wighteone) may optimize interactions with fungal targets .

- The 3′-methoxy group in this compound may sterically hinder binding or reduce hydrogen-bonding capacity compared to hydroxyl-bearing analogs .

Occurrence :

- This compound is restricted to L. albus and L. luteus, while luteone and wighteone are more widely distributed in Lupinus spp. .

- Root-specific analogs (e.g., alpinumisoflavone) highlight tissue-specific biosynthesis pathways .

Research Implications

- Structure-Activity Relationships : The 3′-methoxy group in this compound may guide synthetic efforts to modify prenylated isoflavones for enhanced bioactivity.

- Ecological Adaptation : Restricted occurrence of this compound suggests species-specific evolution of defense compounds in Lupinus.

This analysis underscores the importance of substitution patterns in determining the functional roles of isoflavones in plant defense systems. Further studies on this compound’s α-glucosidase inhibitory activity (noted in L. albus extracts) could expand its pharmacological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.